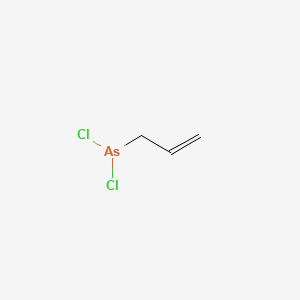
Arsine, allyldichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, allyldichloro- is an organoarsenic compound with the chemical formula C3H5AsCl2. This compound is part of a broader class of organoarsenic compounds, which have been studied for their unique chemical properties and potential applications in various fields. Organoarsenic compounds, including arsine, allyldichloro-, are known for their toxicity and have been used in both industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsine, allyldichloro- typically involves the reaction of allyl chloride with arsenic trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{AsCl}_3 + \text{C}_3\text{H}_5\text{Cl} \rightarrow \text{C}_3\text{H}_5\text{AsCl}_2 + \text{HCl} ]
This reaction requires careful handling of reagents and control of reaction conditions, such as temperature and pressure, to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of arsine, allyldichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and safety protocols to handle the toxic and hazardous nature of the reagents and products. The production process is optimized to maximize yield and minimize waste, ensuring efficient and cost-effective manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, allyldichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other related compounds.
Reduction: Reduction reactions can convert arsine, allyldichloro- to lower oxidation states of arsenic.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of arsine, allyldichloro- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of arsine, allyldichloro- depend on the type of reaction. For example, oxidation reactions may produce arsenic oxides, while substitution reactions can yield various organoarsenic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Arsine, allyldichloro- has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and as a precursor in various chemical reactions.
Biology: Research studies investigate its effects on biological systems, particularly its toxicity and potential use in biological assays.
Medicine: Although highly toxic, derivatives of arsine, allyldichloro- are studied for their potential therapeutic applications, such as in cancer treatment.
Industry: The compound is used in the semiconductor industry for the doping of silicon and other materials.
Mecanismo De Acción
The mechanism of action of arsine, allyldichloro- involves its interaction with cellular components, leading to toxicity. The compound can interfere with cellular respiration and enzyme function, causing oxidative stress and damage to cellular structures. The molecular targets include proteins and enzymes involved in critical cellular processes, leading to cell death and tissue damage.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to arsine, allyldichloro- include:
Arsine (AsH3): A simple arsenic hydride known for its high toxicity and use in the semiconductor industry.
Arsenic trichloride (AsCl3): Used as a reagent in the synthesis of various organoarsenic compounds.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
Arsine, allyldichloro- is unique due to its specific chemical structure, which combines the properties of both allyl and dichloro groups with arsenic
Propiedades
Número CAS |
64047-01-4 |
|---|---|
Fórmula molecular |
C3H5AsCl2 |
Peso molecular |
186.90 g/mol |
Nombre IUPAC |
dichloro(prop-2-enyl)arsane |
InChI |
InChI=1S/C3H5AsCl2/c1-2-3-4(5)6/h2H,1,3H2 |
Clave InChI |
ZGMCDUXVYWTXFB-UHFFFAOYSA-N |
SMILES canónico |
C=CC[As](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)
![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)
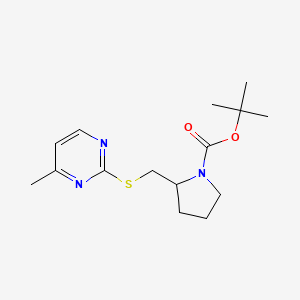
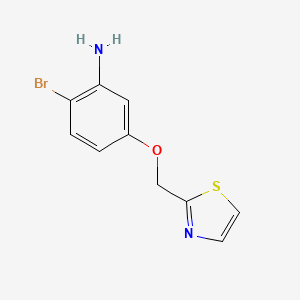
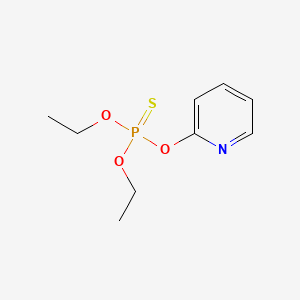
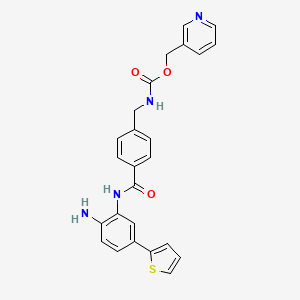


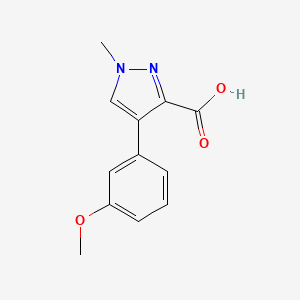
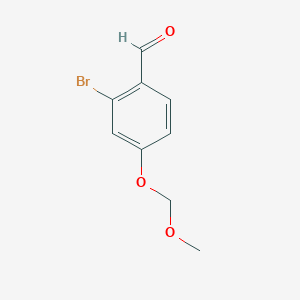

![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)

